1-(iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane
Description
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[2.1.1]hexane family, which is known for its high strain and reactivity. The presence of an iodomethyl group and a methanesulfonyl group further enhances its chemical reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2731009-95-1 |
|---|---|
Molecular Formula |
C7H11IO3S |
Molecular Weight |
302.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, where a bicyclo[1.1.0]butane derivative reacts with an alkene or aldehyde in the presence of a photocatalyst . This reaction is often carried out under oxidative conditions using an acridinium organophotocatalyst . The reaction conditions include the use of light to activate the photocatalyst and promote the cycloaddition process.
Chemical Reactions Analysis
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new bicyclic structures.
Scientific Research Applications
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves its high reactivity due to the strained bicyclic structure. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The methanesulfonyl group can participate in electrophilic reactions, further enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane can be compared with other similar compounds such as:
Bicyclo[1.1.0]butane derivatives: These compounds share the strained bicyclic structure but differ in their substituents and reactivity.
Oxabicyclo[2.1.1]hexane derivatives: These compounds have similar bicyclic structures but may have different functional groups, leading to variations in their chemical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
